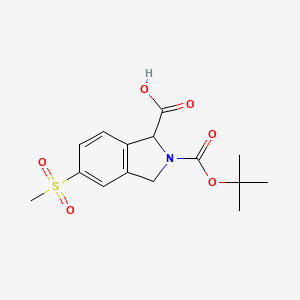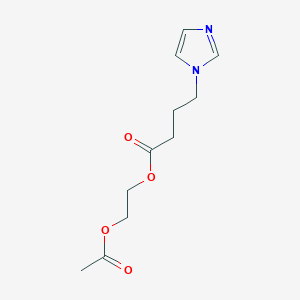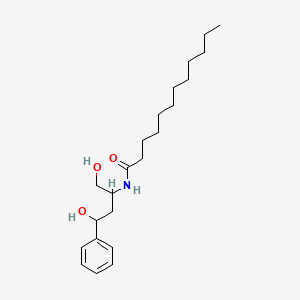
2-(Tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (R)-2-(tert-butoxycarbonyl)-5-(méthylsulfonyl)isoindoline-1-carboxylique est un composé organique complexe qui appartient à la classe des dérivés de l’isoindoline. Ce composé est caractérisé par la présence d’un groupe tert-butoxycarbonyl, d’un groupe méthylsulfonyl et d’un groupe acide carboxylique lié à un cycle isoindoline. Les dérivés de l’isoindoline sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale et dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (R)-2-(tert-butoxycarbonyl)-5-(méthylsulfonyl)isoindoline-1-carboxylique implique généralement plusieurs étapes, notamment la formation du cycle isoindoline, l’introduction du groupe tert-butoxycarbonyl et l’addition du groupe méthylsulfonyl. Les voies de synthèse courantes peuvent inclure :
Formation du cycle isoindoline : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe tert-butoxycarbonyl : Cette étape implique souvent l’utilisation de chlorure de tert-butoxycarbonyl (Boc-Cl) en présence d’une base telle que la triéthylamine.
Addition du groupe méthylsulfonyl : Cela peut être réalisé en utilisant des réactifs tels que le chlorure de méthylsulfonyl (MsCl) en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour assurer un rendement élevé et une pureté élevée. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification rigoureuses telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (R)-2-(tert-butoxycarbonyl)-5-(méthylsulfonyl)isoindoline-1-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfonyl peut être oxydé pour former des dérivés de sulfone.
Réduction : Le groupe acide carboxylique peut être réduit pour former des dérivés d’alcool.
Substitution : Le groupe tert-butoxycarbonyl peut être substitué par d’autres groupes protecteurs ou groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène (H2O2) ou l’acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borane (BH3) peuvent être utilisés.
Substitution : Des réactifs tels que l’acide trifluoroacétique (TFA) peuvent être utilisés pour éliminer le groupe tert-butoxycarbonyl.
Principaux produits formés
Oxydation : Formation de dérivés de sulfone.
Réduction : Formation de dérivés d’alcool.
Substitution : Formation de dérivés d’isoindoline déprotégés ou nouvellement fonctionnalisés.
Applications de la recherche scientifique
Chimie
En chimie, l’acide (R)-2-(tert-butoxycarbonyl)-5-(méthylsulfonyl)isoindoline-1-carboxylique peut être utilisé comme élément constitutif de la synthèse de molécules plus complexes. Ses groupes fonctionnels uniques permettent des modifications chimiques diverses.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés de l’isoindoline sur diverses voies biologiques. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Médecine
En chimie médicinale, l’acide (R)-2-(tert-butoxycarbonyl)-5-(méthylsulfonyl)isoindoline-1-carboxylique peut être exploré pour ses propriétés thérapeutiques potentielles. Les dérivés de l’isoindoline se sont avérés prometteurs dans le traitement de maladies telles que le cancer, l’inflammation et les troubles neurologiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, catalyseurs et procédés chimiques. Sa structure unique en fait un intermédiaire précieux dans la synthèse de divers produits chimiques industriels.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study the effects of isoindoline derivatives on various biological pathways. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, ®-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid can be explored for its potential therapeutic properties. Isoindoline derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide (R)-2-(tert-butoxycarbonyl)-5-(méthylsulfonyl)isoindoline-1-carboxylique dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les canaux ioniques. La présence des groupes tert-butoxycarbonyl et méthylsulfonyl peut influencer son affinité de liaison et sa sélectivité envers ces cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (R)-2-(tert-butoxycarbonyl)-5-(méthylsulfonyl)isoindoline-1-carboxylique : peut être comparé à d’autres dérivés de l’isoindoline tels que :
Unicité
L’unicité de l’acide (R)-2-(tert-butoxycarbonyl)-5-(méthylsulfonyl)isoindoline-1-carboxylique réside dans sa combinaison spécifique de groupes fonctionnels. La présence à la fois de groupes tert-butoxycarbonyl et méthylsulfonyl confère une réactivité chimique et une activité biologique distinctes par rapport à d’autres dérivés de l’isoindoline.
Propriétés
Formule moléculaire |
C15H19NO6S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO6S/c1-15(2,3)22-14(19)16-8-9-7-10(23(4,20)21)5-6-11(9)12(16)13(17)18/h5-7,12H,8H2,1-4H3,(H,17,18) |
Clé InChI |
UEXJCBSEXADJCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=CC(=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)




![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)
![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)



![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)
